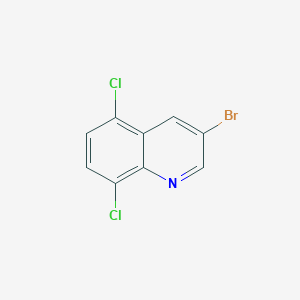
9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(methylamino)-7H-purin-8(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-((2R,4S,5R)-4-Hidroxi-5-(hidroximetil)tetrahidrofurano-2-il)-6-(metilamino)-7H-purin-8(9H)-ona es un compuesto orgánico complejo con importancia significativa en varios campos científicos. Este compuesto es conocido por su estructura única, que incluye un anillo de tetrahidrofurano y una base de purina, lo que lo convierte en un tema de interés en química medicinal y bioquímica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 9-((2R,4S,5R)-4-Hidroxi-5-(hidroximetil)tetrahidrofurano-2-il)-6-(metilamino)-7H-purin-8(9H)-ona implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave incluyen la formación del anillo de tetrahidrofurano y la unión de la base de purina. Las rutas sintéticas comunes implican el uso de grupos protectores para asegurar reacciones selectivas en sitios específicos de la molécula. Las condiciones de reacción suelen incluir el uso de solventes orgánicos, temperaturas controladas y catalizadores para facilitar las transformaciones deseadas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Las técnicas como los reactores de flujo continuo y las plataformas de síntesis automatizadas se pueden emplear para optimizar el proceso de producción. Las medidas de control de calidad, incluida la cromatografía y la espectroscopia, son esenciales para verificar la identidad y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
9-((2R,4S,5R)-4-Hidroxi-5-(hidroximetil)tetrahidrofurano-2-il)-6-(metilamino)-7H-purin-8(9H)-ona experimenta diversas reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar compuestos carbonílicos.
Reducción: El compuesto se puede reducir para formar diferentes derivados con grupos funcionales alterados.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en la base de purina, lo que lleva a la formación de varios análogos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Las condiciones de reacción a menudo implican niveles de pH específicos, temperaturas y solventes para lograr las transformaciones deseadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que las reacciones de sustitución pueden producir una variedad de derivados de purina con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
9-((2R,4S,5R)-4-Hidroxi-5-(hidroximetil)tetrahidrofurano-2-il)-6-(metilamino)-7H-purin-8(9H)-ona tiene numerosas aplicaciones en investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus interacciones con macromoléculas biológicas, como enzimas y ácidos nucleicos.
Medicina: Investigado por sus potenciales efectos terapéuticos, incluyendo propiedades antivirales y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 9-((2R,4S,5R)-4-Hidroxi-5-(hidroximetil)tetrahidrofurano-2-il)-6-(metilamino)-7H-purin-8(9H)-ona involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad y afectando diversas vías bioquímicas. Por ejemplo, puede inhibir la replicación viral interfiriendo con enzimas virales o interrumpir el crecimiento de células cancerosas al dirigirse a vías de señalización específicas.
Comparación Con Compuestos Similares
Compuestos Similares
Adenosina: Un nucleósido natural con una base de purina similar.
Guanosina: Otro nucleósido con una base de purina, que difiere en los grupos funcionales unidos al anillo.
Inosina: Un nucleósido que se puede convertir en adenosina o guanosina en vías metabólicas.
Unicidad
9-((2R,4S,5R)-4-Hidroxi-5-(hidroximetil)tetrahidrofurano-2-il)-6-(metilamino)-7H-purin-8(9H)-ona es único debido a su combinación específica de grupos funcionales y estereoquímica, que confieren propiedades químicas y biológicas distintas. Su capacidad para experimentar diversas reacciones químicas y sus potenciales aplicaciones terapéuticas lo convierten en un compuesto valioso en la investigación científica.
Propiedades
Fórmula molecular |
C11H15N5O4 |
|---|---|
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methylamino)-7H-purin-8-one |
InChI |
InChI=1S/C11H15N5O4/c1-12-9-8-10(14-4-13-9)16(11(19)15-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H,15,19)(H,12,13,14)/t5-,6+,7+/m0/s1 |
Clave InChI |
YWYMAEFHIYDZEP-RRKCRQDMSA-N |
SMILES isomérico |
CNC1=C2C(=NC=N1)N(C(=O)N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES canónico |
CNC1=C2C(=NC=N1)N(C(=O)N2)C3CC(C(O3)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide](/img/structure/B11846384.png)




![4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B11846433.png)


![4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11846448.png)



